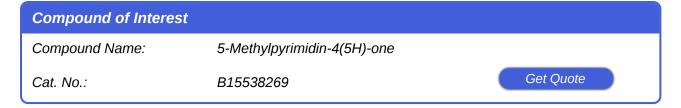


Spectroscopic Analysis of 5-Methylpyrimidin-4(5H)-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylpyrimidin-4(5H)-one** and its closely related analogs. Due to the limited availability of complete experimental datasets for the title compound, this document presents a compilation of spectroscopic information for structurally similar pyrimidine derivatives to serve as a valuable reference for researchers. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and includes a workflow for the spectroscopic analysis of synthesized compounds.

Spectroscopic Data of Related Pyrimidine Derivatives

While a complete experimental dataset for **5-Methylpyrimidin-4(5H)-one** is not readily available in the public domain, the following tables summarize the spectroscopic data for the closely related compounds: 4-Methylpyrimidine and 5-Methylpyrimidine. This information can be used to predict the expected spectral characteristics of **5-Methylpyrimidin-4(5H)-one**.

NMR Spectroscopy Data

Table 1: 13C NMR Data for 4-Methylpyrimidine



Chemical Shift (δ) ppm	Assignment
167.0	C4
158.5	C2
150.0	C6
121.5	C5
24.0	СН₃

Solvent and frequency not specified in the source.[1]

IR Spectroscopy Data

Table 2: Infrared (IR) Spectroscopy Data for 4-Methylpyrimidine

Wavenumber (cm ⁻¹)	Interpretation
2850-3000	C-H stretch (sp³)
1450-1470	C-H bend
1370-1380	C-H methyl umbrella bend
800-1200	C-C stretch
720-725	C-H bend

Sample state: Liquid (Neat)[2]

Mass Spectrometry Data

Table 3: Mass Spectrometry (Electron Ionization) Data for 5-Methylpyrimidine



m/z	Interpretation
94	[M] ⁺ (Molecular Ion)
67	[M-HCN]+
53	[C ₃ H ₃ N] ⁺
40	[C ₂ H ₂ N] ⁺

Ionization Method: Electron Ionization (EI)[3]

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for pyrimidine derivatives and other organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The spectra are recorded on a spectrometer, such as a Bruker Avance, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[4][5][6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[5][6] For ¹³C NMR, a sufficient number of scans is acquired to obtain a good signal-to-noise ratio, and a delay time (d1) is used to ensure proper relaxation of the nuclei.[7]

Infrared (IR) Spectroscopy

For solid samples, the thin solid film method is commonly employed. Approximately 50 mg of the solid is dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl). After the solvent evaporates, a thin film of the compound remains. The salt plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[8] Alternatively, a solid sample can be prepared



as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr), and the mixture is pressed into a thin, transparent disk using a hydraulic press.

Mass Spectrometry (MS)

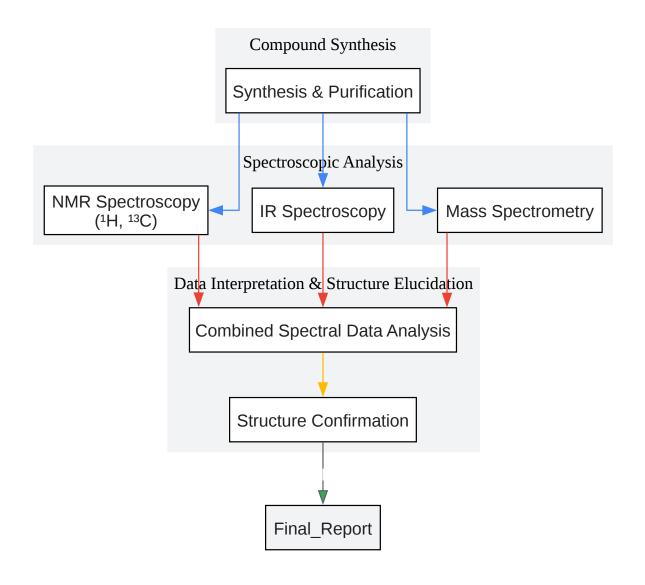
2.3.1. Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a common technique for volatile organic compounds. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded by a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z).[9][10] For solid samples, a direct insertion probe may be used to introduce the sample into the ion source, where it is heated to achieve the necessary vapor pressure.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.





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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References







- 1. 4-Methylpyrimidine(3438-46-8) 13C NMR [m.chemicalbook.com]
- 2. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 3. Pyrimidine, 5-methyl- [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Electron Ionization Creative Proteomics [creative-proteomics.com]
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